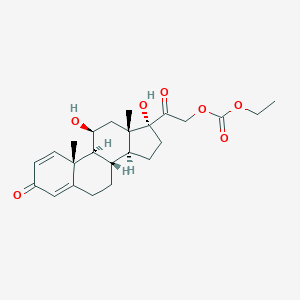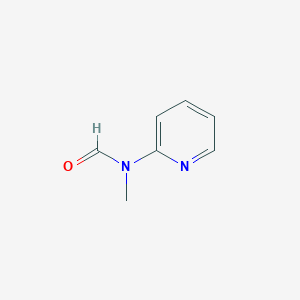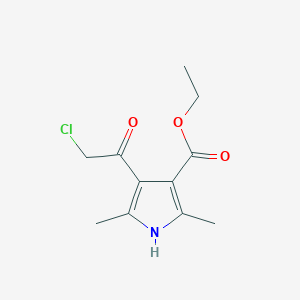![molecular formula C35H46ClN3O8 B046413 Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate CAS No. 116330-58-6](/img/structure/B46413.png)
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate is a compound that belongs to the family of benzophenones. It is a synthetic organic compound that is widely used as a sunscreen agent in various cosmetic products. This compound is also known as octyl dimethyl PABA or octyl dimethyl para-aminobenzoate.
Mécanisme D'action
The mechanism of action of octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate involves its ability to absorb UVB radiation. This compound absorbs UVB radiation and converts it into heat, which is then dissipated by the skin. This prevents the harmful effects of UV radiation on the skin, such as sunburn and skin cancer.
Effets Biochimiques Et Physiologiques
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate has several biochemical and physiological effects on the skin. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to the skin. It also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response of the skin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate in lab experiments include its ability to absorb UVB radiation and its potential as an antioxidant and anti-inflammatory agent. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate. These include the development of new formulations that improve its efficacy and safety, the investigation of its potential as an anti-aging agent, and the evaluation of its potential as a treatment for skin diseases such as psoriasis and atopic dermatitis.
Conclusion:
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate is a synthetic organic compound that is widely used as a sunscreen agent in various cosmetic products. It has several potential applications in the field of dermatology, including its ability to absorb UVB radiation and its potential as an antioxidant and anti-inflammatory agent. However, further studies are needed to determine its safety and efficacy.
Méthodes De Synthèse
The synthesis of octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-methoxyphenylacetic acid to form 4-chloro-3-{2-[4-(4-methoxyphenyl)-3-oxo-2,5-dihydro-1H-imidazol-1-yl]-3-oxopropionyl}benzoic acid. This intermediate is then esterified with 1-bromo-3-hexanol to form the final product.
Applications De Recherche Scientifique
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate has been extensively studied for its potential applications in the field of dermatology. It is commonly used as a sunscreen agent due to its ability to absorb UVB radiation. Several studies have also demonstrated its potential as an antioxidant and anti-inflammatory agent.
Propriétés
Numéro CAS |
116330-58-6 |
|---|---|
Nom du produit |
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate |
Formule moléculaire |
C35H46ClN3O8 |
Poids moléculaire |
672.2 g/mol |
Nom IUPAC |
octyl 4-chloro-3-[[2-(4-hexoxy-3-methyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoate |
InChI |
InChI=1S/C35H46ClN3O8/c1-5-7-9-11-12-14-22-47-34(43)25-17-20-27(36)28(23-25)37-31(41)29(30(40)24-15-18-26(45-4)19-16-24)39-32(42)33(38(3)35(39)44)46-21-13-10-8-6-2/h15-20,23,29,33H,5-14,21-22H2,1-4H3,(H,37,41) |
Clé InChI |
IRZXEXMSIICERU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)C(N(C3=O)C)OCCCCCC |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)C(N(C3=O)C)OCCCCCC |
Synonymes |
4-Chloro-3-[2-(4-methoxyphenylcarbonyl)-2-(4-hexyloxy-3-methyl-2,5-dioxoimidazolidin-1-yl)acetylamino]benzoic acid octyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




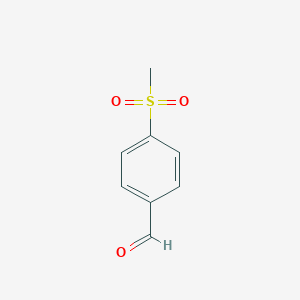
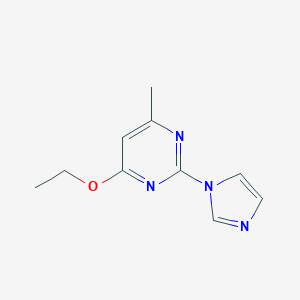



![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
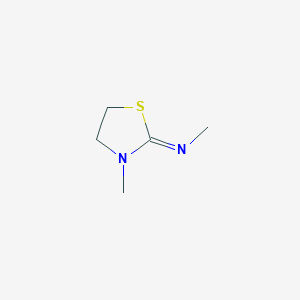
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)
